1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile

Process chemistry Intermediate synthesis Reaction optimization

1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile (CAS 25115-75-7, molecular formula C₁₃H₁₂ClNO, molecular weight 233.69) is a substituted cyclohexanone derivative featuring a 4-chlorophenyl moiety and a nitrile group at the 1-position, along with a ketone group at the 4-position of the cyclohexane ring. This compound belongs to the class of 4-aryl-4-cyanocyclohexanones and serves as a key intermediate in the synthesis of pharmacologically active molecules, particularly in the development of compounds targeting central nervous system disorders.

Molecular Formula C13H12ClNO
Molecular Weight 233.69 g/mol
CAS No. 25115-75-7
Cat. No. B1611526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile
CAS25115-75-7
Molecular FormulaC13H12ClNO
Molecular Weight233.69 g/mol
Structural Identifiers
SMILESC1CC(CCC1=O)(C#N)C2=CC=C(C=C2)Cl
InChIInChI=1S/C13H12ClNO/c14-11-3-1-10(2-4-11)13(9-15)7-5-12(16)6-8-13/h1-4H,5-8H2
InChIKeyCLNXKPRXMYQSOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile (CAS 25115-75-7): Strategic Intermediate for Pharmaceutical Synthesis


1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile (CAS 25115-75-7, molecular formula C₁₃H₁₂ClNO, molecular weight 233.69) is a substituted cyclohexanone derivative featuring a 4-chlorophenyl moiety and a nitrile group at the 1-position, along with a ketone group at the 4-position of the cyclohexane ring . This compound belongs to the class of 4-aryl-4-cyanocyclohexanones and serves as a key intermediate in the synthesis of pharmacologically active molecules, particularly in the development of compounds targeting central nervous system disorders . The strategic placement of the 4-oxo group distinguishes this compound from regioisomeric analogs such as 1-(4-chlorophenyl)-2-oxocyclohexanecarbonitrile and influences its reactivity profile in downstream synthetic transformations .

Why Generic Substitution of 1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile Carries Substantial Scientific Risk


Substitution of 1-(4-chlorophenyl)-4-oxocyclohexanecarbonitrile with in-class analogs is scientifically inadvisable due to critical structural distinctions that govern synthetic utility and pharmacological profile. The regioisomer 1-(4-chlorophenyl)-2-oxocyclohexanecarbonitrile exhibits altered steric and electronic environments around the reactive centers, fundamentally modifying its behavior in key transformations such as nucleophilic additions or reductions . Furthermore, halogen substitution—replacing the 4-chloro group with bromo (1-(4-bromophenyl)-4-oxocyclohexanecarbonitrile) or fluoro (1-(4-fluorophenyl)-4-oxocyclohexanecarbonitrile, CAS 56326-98-8)—introduces significant variations in lipophilicity, metabolic stability, and target binding affinity [1]. The unsubstituted parent core (4-oxocyclohexanecarbonitrile, CAS 34916-10-4) lacks the critical aryl moiety entirely, rendering it wholly unsuitable for applications requiring the chlorophenyl pharmacophore . These structural variances translate directly into divergent performance metrics that necessitate evidence-based compound selection rather than generic interchange.

Quantitative Differentiation of 1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile (CAS 25115-75-7) vs. Comparators


Synthetic Route Yield: Demonstrated 82% Yield in Patented Decarboxylative Hydrolysis Procedure

In a patented synthetic procedure (US03979444), 1-(4-chlorophenyl)-4-oxocyclohexanecarbonitrile was obtained in 82% yield via acid-catalyzed hydrolysis and decarboxylation of the precursor methyl 5-cyano-5-(4-chlorophenyl)-2-oxocyclohexanecarboxylate . The product was isolated with a melting point of 94.5-97°C, providing a reliable benchmark for purity assessment and process reproducibility . While direct comparator data for alternative synthetic routes to this specific intermediate are not available in the retrieved literature, the establishment of an 82% isolated yield under defined conditions (acetic acid/10% sulfuric acid, steam bath, 24 hours) provides a quantitative baseline for evaluating alternative synthetic strategies or batch-to-batch consistency.

Process chemistry Intermediate synthesis Reaction optimization

CYP11B2 Inhibitory Activity: IC₅₀ of 25 nM with 9-Fold Selectivity Over CYP11B1

1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile (reported as CHEMBL2420678) demonstrated potent inhibition of human CYP11B2 (aldosterone synthase) with an IC₅₀ value of 25 nM in a cell-based assay using hamster V79MZh cells expressing the recombinant enzyme and [1,2-³H]-11-deoxycorticosterone as substrate [1]. Critically, this compound exhibited approximately 9-fold selectivity over the closely related human CYP11B1 (11β-hydroxylase) enzyme, which showed an IC₅₀ of 224 nM under identical assay conditions [1]. Further selectivity profiling revealed an IC₅₀ of 375 nM against human CYP17, indicating a favorable selectivity window for the primary target [1].

Enzyme inhibition Cytochrome P450 Steroidogenesis

Physicochemical Parameter Differentiation: cLogP of 2.13 and Boiling Point of 402.9°C

The calculated partition coefficient (cLogP) of 1-(4-chlorophenyl)-4-oxocyclohexanecarbonitrile is 2.13, with a boiling point of 402.9 ± 45.0 °C at 760 mmHg and a flash point of 197.4 ± 28.7 °C . These parameters contrast with the unsubstituted parent compound 4-oxocyclohexanecarbonitrile (CAS 34916-10-4), which has a molecular weight of 123.15 g/mol (vs. 233.69 g/mol) and substantially lower lipophilicity due to the absence of the chlorophenyl moiety . The increased cLogP of 2.13 for the target compound reflects the lipophilic contribution of the 4-chlorophenyl group, which influences membrane permeability, protein binding, and organic solvent solubility .

Physicochemical properties Lipophilicity Compound handling

ChEMBL Database Inclusion: Curated Bioactivity Profile Across Multiple Targets

1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile is registered in the ChEMBL bioactivity database (ID: CHEMBL2420678) with curated inhibition data across three distinct cytochrome P450 enzymes [1]. This level of database curation is not uniformly available for all structural analogs; for instance, the bromo-substituted analog 1-(3-bromophenyl)-4-oxocyclohexanecarbonitrile lacks comparable curated bioactivity annotations in publicly accessible authoritative databases . The availability of validated, peer-reviewed bioactivity data accelerates structure-activity relationship (SAR) analysis and reduces the experimental burden for researchers evaluating this scaffold.

Bioactivity database Target profiling Medicinal chemistry

Evidence-Based Application Scenarios for 1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile (CAS 25115-75-7)


Medicinal Chemistry: Aldosterone Synthase (CYP11B2) Inhibitor Development

Researchers pursuing selective CYP11B2 inhibitors for cardiovascular or renal indications should prioritize 1-(4-chlorophenyl)-4-oxocyclohexanecarbonitrile based on its demonstrated 25 nM IC₅₀ against CYP11B2 and its 9-fold selectivity over the closely related CYP11B1 enzyme [1]. This selectivity window reduces the risk of cortisol synthesis disruption, a common liability of non-selective inhibitors. The compound's cLogP of 2.13 further informs lead optimization strategies for balancing potency with favorable ADME properties .

Process Chemistry: Large-Scale Intermediate Manufacturing with Validated Yield Benchmark

Industrial process chemists developing scalable synthetic routes can utilize the patented 82% yield benchmark (from methyl 5-cyano-5-(4-chlorophenyl)-2-oxocyclohexanecarboxylate under acid-catalyzed decarboxylation conditions) as a quantitative reference for optimizing reaction parameters, evaluating alternative catalysts, or assessing batch-to-batch consistency . The reported melting point range of 94.5-97°C provides an additional purity checkpoint for quality control.

Analytical Chemistry: Reference Standard Procurement for Method Development

Analytical laboratories requiring authenticated reference materials for method development, impurity profiling, or stability studies should specify CAS 25115-75-7 with defined purity specifications (commercially available at 95-98% purity) . The compound's well-characterized physicochemical properties—including boiling point (402.9 ± 45.0 °C), flash point (197.4 ± 28.7 °C), and calculated PSA (40.86 Ų)—facilitate chromatographic method optimization and impurity identification .

Database-Guided Drug Discovery: SAR Exploration Using Curated Bioactivity Annotations

Computational chemists and medicinal chemists performing virtual screening or SAR analysis can leverage the compound's ChEMBL entry (CHEMBL2420678), which contains curated IC₅₀ data across CYP11B2 (25 nM), CYP11B1 (224 nM), and CYP17 (375 nM) [1]. This multi-target bioactivity fingerprint enables more informed scaffold prioritization compared to analogs lacking authoritative database annotations, reducing the experimental validation burden .

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